Azetukalner

Kv7.2/Kv7.3 channel EC50 potency preclinical pharmacology

Azetukalner is a second-generation Kv7.2/7.3 positive allosteric modulator rationally designed to eliminate the pigmentary toxicity of retigabine. It offers ~20-fold greater potency, no requirement for dose titration, and a favorable drug-drug interaction profile. With over 700 patient-years of safety data and ongoing Phase 3 trials in focal epilepsy and major depressive disorder, this compound is ideal for preclinical target validation and comparator studies in neuronal hyperexcitability models. Secure high-purity research material for your translational programs.

Molecular Formula C23H29FN2O
Molecular Weight 368.5 g/mol
CAS No. 1009344-33-5
Cat. No. B8217906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetukalner
CAS1009344-33-5
Molecular FormulaC23H29FN2O
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1NC(=O)CC(C)(C)C)C)N2CCC3=C(C2)C=CC(=C3)F
InChIInChI=1S/C23H29FN2O/c1-15-10-20(11-16(2)22(15)25-21(27)13-23(3,4)5)26-9-8-17-12-19(24)7-6-18(17)14-26/h6-7,10-12H,8-9,13-14H2,1-5H3,(H,25,27)
InChIKeyFJNPZKZPWVVSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azetukalner (XEN1101) CAS 1009344-33-5: Second-Generation Kv7.2/7.3 Potassium Channel Opener in Late-Stage Clinical Development


Azetukalner (formerly XEN1101, also known as Encukalner) is a novel, potent, and selective second-generation Kv7.2/Kv7.3 (KCNQ2/3) potassium channel positive allosteric modulator developed by Xenon Pharmaceuticals [1]. The compound is in late-stage clinical development for focal onset seizures (FOS), primary generalized tonic-clonic seizures (PGTCS), major depressive disorder (MDD), and bipolar depression [2]. Azetukalner was rationally designed to overcome the specific toxicity liabilities of the first-generation Kv7 opener retigabine (ezogabine), which was withdrawn from the market in 2017 due to tissue pigmentation adverse effects [3].

Why Generic Kv7.2/7.3 Openers Cannot Substitute for Azetukalner


Within the Kv7 potassium channel opener class, functional substitution is precluded by two critical, compound-specific differentiators. First, the first-generation agent retigabine (ezogabine) was withdrawn from the global market due to blue-gray tissue pigmentation—a toxicity linked to oxidative dimerization of its aniline-based chemical structure [1]. Second, azetukalner was rationally designed with a distinct chemical scaffold that prevents this dimer formation and its associated pigmentary toxicity, a structural difference confirmed in preclinical studies and preliminarily validated in clinical data where no pigmentary abnormalities have been observed in over 700 patient-years of open-label exposure [2]. Beyond safety, azetukalner demonstrates substantially higher in vitro potency at Kv7.2/Kv7.3 (~20-fold greater than ezogabine), a lower drug-drug interaction liability, and a clinical dosing profile that eliminates the need for initial dose titration—features not shared by historical or alternative Kv7 modulators [3].

Azetukalner Comparative Evidence: Quantitative Differentiation from First-Generation Kv7 Openers and Clinical Benchmarking


In Vitro Kv7.2/Kv7.3 Potency: Azetukalner Demonstrates ~20-Fold Greater Potency Than Ezogabine/Retigabine

In head-to-head preclinical comparative studies, azetukalner exhibited approximately 20-fold greater potency at the Kv7.2/Kv7.3 heterotetramer compared to the first-generation Kv7 opener ezogabine (retigabine), as measured across two independent assay platforms [1].

Kv7.2/Kv7.3 channel EC50 potency preclinical pharmacology potassium channel opener

Pigmentation Toxicity Liability: Azetukalner Structurally Prevents Dimer Formation, Eliminating Pigmentary Adverse Effects Observed with Ezogabine

Ezogabine (retigabine) was withdrawn from the market in 2017 due to blue-gray tissue pigmentation of the skin, nails, and eyes—a toxicity attributed to oxidative dimerization of its aniline-based chemical scaffold [1]. Azetukalner was rationally designed with a distinct molecular structure that prevents such dimer formation [2]. In long-term clinical follow-up of >700 patient-years in the X-TOLE open-label extension, no pigmentary abnormalities have been reported to date [3].

safety pharmacology pigmentation toxicity structural differentiation adverse events

Clinical Dosing Convenience: No Titration Requirement Versus Standard Antiseizure Medications Requiring Weeks to Months of Dose Escalation

Azetukalner can be initiated at the full therapeutic dose without requiring a gradual upward titration period, based on pharmacokinetic properties supporting once-daily dosing with an effective half-life exceeding 24 hours [1]. This contrasts with many standard antiseizure medications (e.g., cenobamate, lamotrigine, topiramate) that require weeks to months of slow dose escalation to minimize tolerability issues [2]. In clinical practice, the elimination of titration burden reduces site workload, simplifies start-up visits, and may improve patient adherence in complex polytherapy settings [3].

pharmacokinetics dosing convenience clinical operations adherence

Long-Term Seizure Freedom in Highly Refractory Population: 38.2% Achieve ≥12 Consecutive Months Seizure-Free at 48-Month Follow-Up

In the ongoing X-TOLE open-label extension study, among participants treated for ≥48 months (n=131), 38.2% achieved at least 12 consecutive months of seizure freedom, 25.2% achieved ≥24 months, 19.8% achieved ≥36 months, and 10.7% achieved ≥48 consecutive months [1]. The median monthly seizure frequency reduction deepened over time from 69.8% at month 1 of OLE to 90.9% at month 48 [2]. Notably, the baseline population was highly treatment-resistant, with a median of 12.75 seizures per month, a median of 5 prior failed ASMs, and 51.3% taking three concomitant ASMs [3].

long-term efficacy seizure freedom refractory epilepsy open-label extension

Drug-Drug Interaction Liability: Low CYP-Mediated Interaction Potential Versus Polypharmacy Challenges in Epilepsy

In vitro CYP enzyme studies indicate that azetukalner has a low potential for drug-drug interactions, an important consideration given that patients with refractory epilepsy are typically managed on multiple concomitant antiseizure medications [1]. CYP3A4 is identified as the main enzyme involved in its metabolism, and drug-drug interactions can affect drug exposure [2]. However, the overall CYP inhibition/induction profile is considered favorable compared to many first-generation and alternative ASMs that carry substantial interaction liabilities.

drug-drug interactions CYP enzymes pharmacokinetics polytherapy

Azetukalner (XEN1101) Application Scenarios: Evidence-Based Use Cases in Clinical Research and Therapeutic Development


Clinical Trial Enrollment in Highly Refractory Focal Epilepsy Populations with Prior Cenobamate Exposure

Based on Phase 3 X-TOLE2 trial enrollment data, azetukalner was evaluated in a population where approximately 40% of patients had prior or concomitant cenobamate exposure and 19% had previously discontinued cenobamate [1]. This positions azetukalner as an adjunctive therapy candidate suitable for inclusion in clinical trials enrolling highly treatment-experienced, cenobamate-refractory or cenobamate-intolerant focal epilepsy patients. The no-titration profile further facilitates enrollment in this complex patient population by eliminating cross-titration burden with existing polytherapy [2].

Long-Term Safety and Efficacy Monitoring in Open-Label Extension Studies for Regulatory Submission

The X-TOLE open-label extension study has generated >700 patient-years of safety data with continued accrual toward a planned 7-year follow-up [1]. This robust long-term dataset supports regulatory submissions (NDA planned Q3 2026) and provides a benchmark for comparator selection in future epilepsy clinical trials. The demonstrated ability to achieve sustained seizure freedom—with 38.2% of patients attaining ≥12 consecutive months seizure-free at 48 months [2]—makes azetukalner a compelling active comparator for head-to-head adjunctive therapy trials in refractory focal epilepsy.

Cross-Indication Development in Major Depressive Disorder and Bipolar Depression

Azetukalner is being developed in parallel for major depressive disorder (MDD, Phase II/III) and bipolar depression (BPD) [1]. In a Phase 2 proof-of-concept study in MDD, azetukalner demonstrated rapid onset of antidepressant effect and statistically significant improvement in anhedonia—a core symptom domain often refractory to standard antidepressant therapies [2]. This cross-indication potential, coupled with a safety profile that appears to avoid weight gain and sexual dysfunction common with SSRIs/SNRIs, supports its evaluation in neuropsychiatric research programs seeking mechanistically distinct interventions for mood disorders [3].

KV7.2/Kv7.3 Target Engagement and Biomarker Development Studies Using Transcranial Magnetic Stimulation

Azetukalner has been evaluated in pharmacodynamic crossover studies using transcranial magnetic stimulation (TMS) to measure cortical excitability changes in healthy volunteers [1]. These studies demonstrated a strong pharmacokinetic/pharmacodynamic relationship, with TMS-evoked potential changes providing direct evidence of central nervous system target engagement [2]. This biomarker validation supports the use of azetukalner as a tool compound for KV7.2/Kv7.3 target validation studies and in translational research examining neuronal hyperexcitability in epilepsy, pain, and mood disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azetukalner

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.